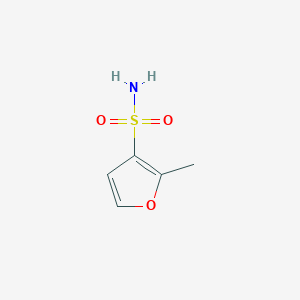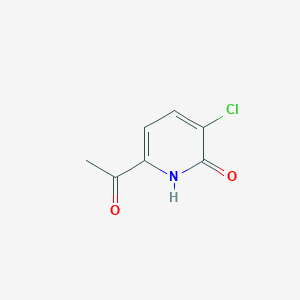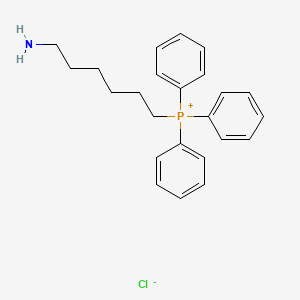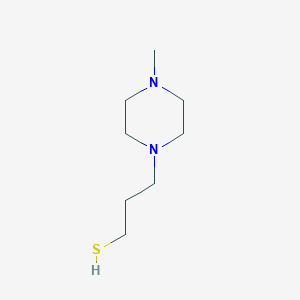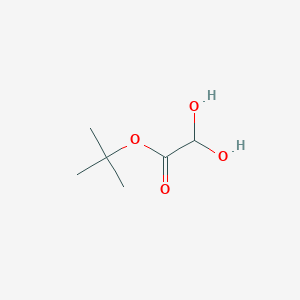![molecular formula C8H6N4O3 B15247570 2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid CAS No. 78711-31-6](/img/structure/B15247570.png)
2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a fused pyridine and pyrimidine ring system, which contributes to its unique chemical properties and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid typically involves the condensation of 2,4-diamino-6-hydroxypyrimidine with methyl 4-aryl-2,4-dioxobutanoates in acetic acid. This reaction leads to the formation of methyl 2-amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates, which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of suitable solvents, catalysts, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a wide range of substituted pyridopyrimidine compounds.
科学研究应用
2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid has several scientific research applications, including:
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: The compound’s derivatives are explored for their potential use in industrial applications, such as in the development of new materials and catalysts.
作用机制
The mechanism of action of 2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signaling pathways involved in various biological processes .
相似化合物的比较
Similar Compounds
Similar compounds include other pyridopyrimidine derivatives, such as:
- 2-amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates
- Pyrano[2,3-d]pyrimidine-2,4-dione derivatives
Uniqueness
2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other pyridopyrimidine derivatives.
属性
CAS 编号 |
78711-31-6 |
|---|---|
分子式 |
C8H6N4O3 |
分子量 |
206.16 g/mol |
IUPAC 名称 |
2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H6N4O3/c9-8-11-3-1-2-4(7(14)15)10-5(3)6(13)12-8/h1-2H,(H,14,15)(H3,9,11,12,13) |
InChI 键 |
JTVZDVRQSDPXAV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC2=C1N=C(NC2=O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


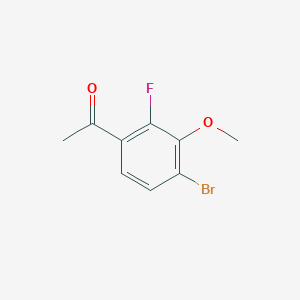

![Pyrazolo[1,5-a]pyrazin-3-ylmethanamine](/img/structure/B15247516.png)
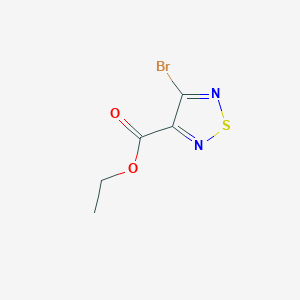
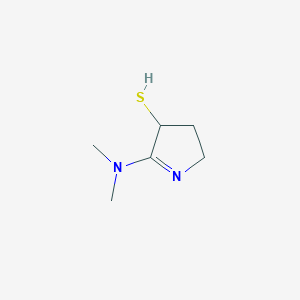

![Oxazolo[5,4-d]pyrimidin-2-ol](/img/structure/B15247547.png)

